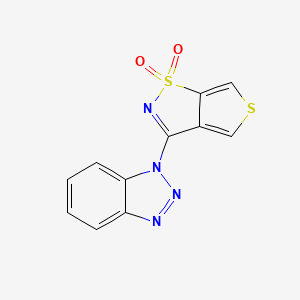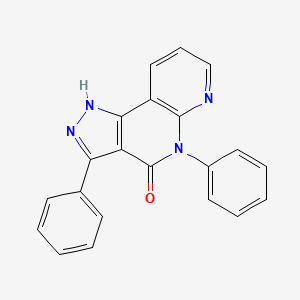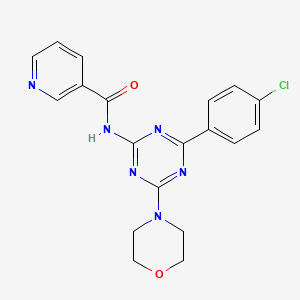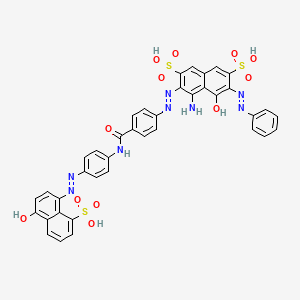
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzotriazole Moiety: Starting with ortho-phenylenediamine, which undergoes cyclization with nitrous acid to form benzotriazole.
Formation of Thieno Isothiazole Moiety: This can be synthesized from thiophene derivatives through a series of reactions involving sulfonation and cyclization.
Coupling Reactions: The benzotriazole and thieno isothiazole moieties are then coupled under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its corrosion inhibition properties.
Thieno[3,4-d]isothiazole: Studied for its electronic properties and potential use in organic electronics.
Sulfonamides: Known for their antimicrobial activity.
Uniqueness
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide is unique due to its combined structural features, which may confer distinct chemical and biological properties not observed in the individual components.
Properties
CAS No. |
113387-65-8 |
|---|---|
Molecular Formula |
C11H6N4O2S2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)thieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C11H6N4O2S2/c16-19(17)10-6-18-5-7(10)11(13-19)15-9-4-2-1-3-8(9)12-14-15/h1-6H |
InChI Key |
LWPNIZPZRPINGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=NS(=O)(=O)C4=CSC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















